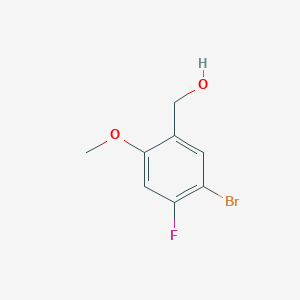

(5-Bromo-4-fluoro-2-methoxyphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

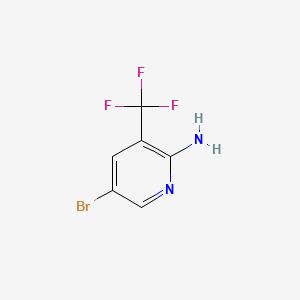

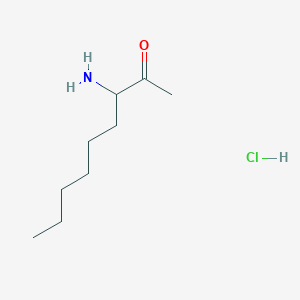

“(5-Bromo-4-fluoro-2-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2 . It is used in the synthesis of various other compounds .

Synthesis Analysis

2-Bromo-4-fluoroanisole was used in the synthesis of (5-fluoro-2-methoxyphenyl)methanol . More detailed synthesis processes can be found in scientific literature .

Molecular Structure Analysis

The molecular structure of “(5-Bromo-4-fluoro-2-methoxyphenyl)methanol” consists of a phenyl ring with bromo, fluoro, and methoxy substituents, along with a methanol group . The average mass of the molecule is 235.050 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Bromo-4-fluoro-2-methoxyphenyl)methanol” include its molecular formula (C8H8BrFO2), average mass (235.050 Da), and monoisotopic mass (233.969162 Da) .

科学的研究の応用

Pharmaceutical Research: SGLT2 Inhibitors Synthesis

5-Bromo-4-fluoro-2-methoxyphenyl)methanol: is a key intermediate in the synthesis of SGLT2 inhibitors , which are a class of medications used for treating diabetes . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound’s role in the development of these inhibitors highlights its importance in pharmaceutical research aimed at combating diabetes.

Fluorescent Probes Development

This compound can be utilized in the synthesis of fluorescent probes . For instance, derivatives of fluorescein, such as 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) , have been synthesized for pH-dependent protolytic equilibria studies . These probes are crucial in biochemical and medical research for visualizing and measuring biological processes.

Cancer Research: Tumor Growth Analysis

In cancer research, derivatives of (5-Bromo-4-fluoro-2-methoxyphenyl)methanol have been used to study weight loss in tumor-bearing mice, providing insights into the effects of new drugs on tumor growth and overall health .

Organic Synthesis: Building Blocks

The bromine and fluorine atoms present in the compound make it a valuable building block for organic synthesis. It can be used in various cross-coupling reactions , such as Suzuki and Sonogashira reactions, to create a wide array of complex molecules for further study and application .

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that (5-Bromo-4-fluoro-2-methoxyphenyl)methanol might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that (5-Bromo-4-fluoro-2-methoxyphenyl)methanol may have similar effects.

特性

IUPAC Name |

(5-bromo-4-fluoro-2-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQKTQNGUGJNSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609790 |

Source

|

| Record name | (5-Bromo-4-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923281-64-5 |

Source

|

| Record name | (5-Bromo-4-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)